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# Cellular Targets of Novel Anticancer Agents: A Technical Guide

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#### Introduction

The landscape of cancer therapy is undergoing a paradigm shift, moving away from broadly cytotoxic chemotherapies towards precision medicines that target specific molecular vulnerabilities within cancer cells. This evolution is driven by a deeper understanding of the genetic and signaling alterations that underpin malignancy. This technical guide provides an indepth overview of the core cellular targets of several classes of novel anticancer agents, detailing their mechanisms of action, quantitative measures of their efficacy, and the experimental protocols used to validate their targets. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

### **Small Molecule Inhibitors: Osimertinib**

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2]

## Cellular Target: Mutant Epidermal Growth Factor Receptor (EGFR)

The primary cellular target of osimertinib is the EGFR protein, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In many NSCLC cases, activating mutations in the EGFR gene lead to constitutive signaling and



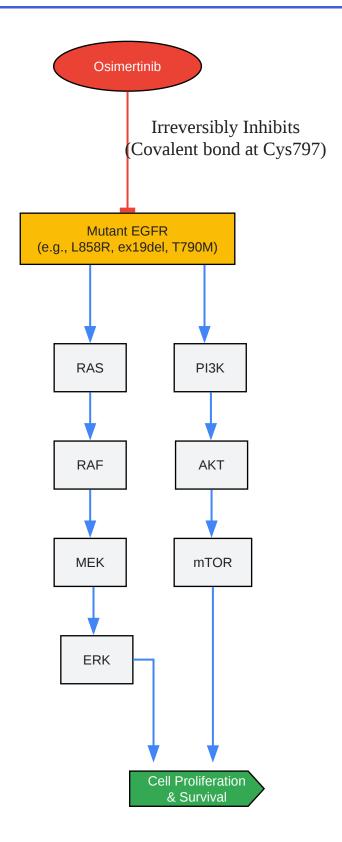
uncontrolled cell growth. Osimertinib is highly selective for EGFR harboring activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR, which helps to minimize toxicity to healthy cells.[2][3]

#### **Mechanism of Action**

Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][2] This irreversible binding blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][4] By inhibiting these pathways, osimertinib effectively halts cancer cell proliferation and induces apoptosis.

## **Signaling Pathway Diagram**

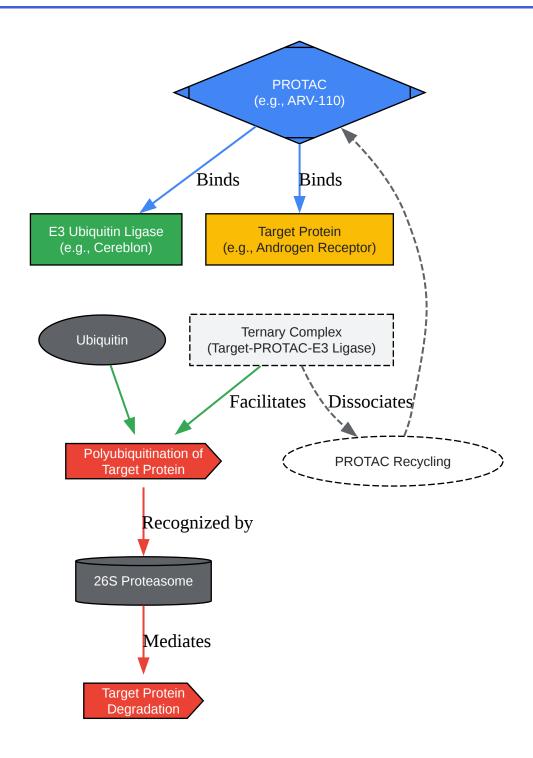




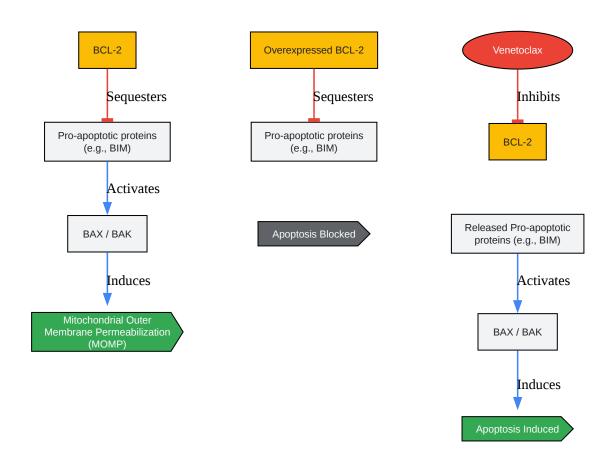












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